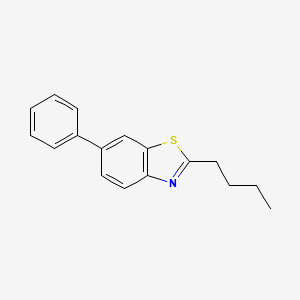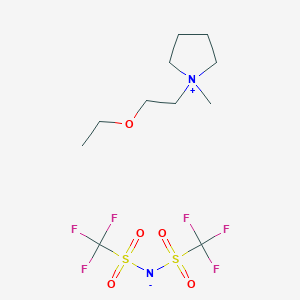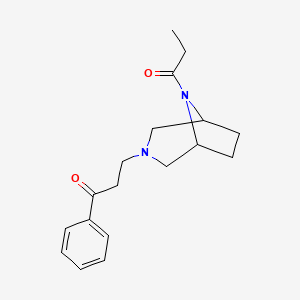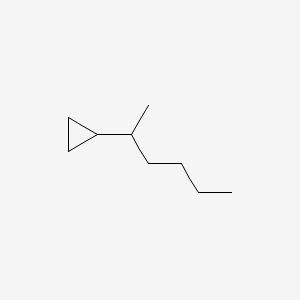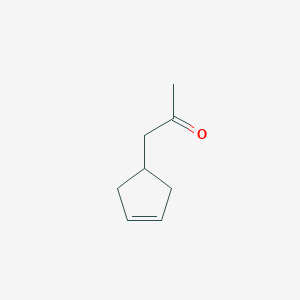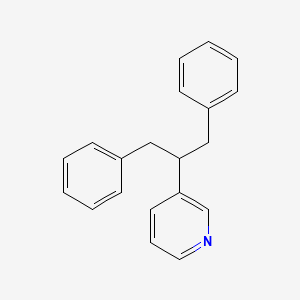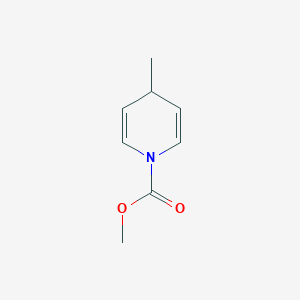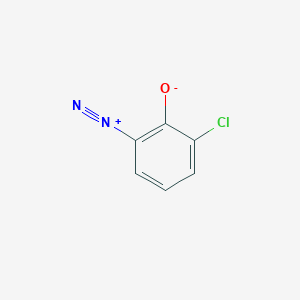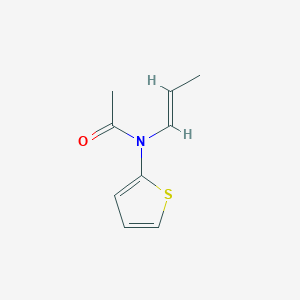
Acetamide,N-(1E)-1-allyl-N-2-thienyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an allyl group and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1E)-1-allyl-N-2-thienyl- can be achieved through several synthetic routes. One common method involves the reaction of allylamine with 2-thiophenecarboxylic acid to form the corresponding amide. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(1E)-1-allyl-N-2-thienyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Acetamide, N-(1E)-1-allyl-N-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The allyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Acetamide, N-(1E)-1-allyl-N-2-thienyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Acetamide, N-(1E)-1-allyl-N-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Acetamide: A simpler amide with a similar acetamide group but lacking the allyl and thienyl groups.
N,N-Dimethylacetamide (DMA): A related compound with two methyl groups attached to the nitrogen atom instead of the allyl and thienyl groups.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity.
Uniqueness
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is unique due to the presence of both allyl and thienyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
N-[(E)-prop-1-enyl]-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-7H,1-2H3/b6-3+ |
InChIキー |
FYWKCUZPSUMHBI-ZZXKWVIFSA-N |
異性体SMILES |
C/C=C/N(C1=CC=CS1)C(=O)C |
正規SMILES |
CC=CN(C1=CC=CS1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
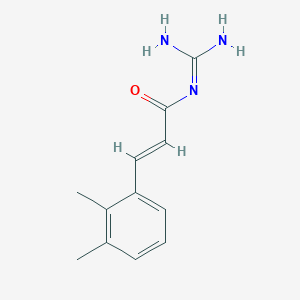
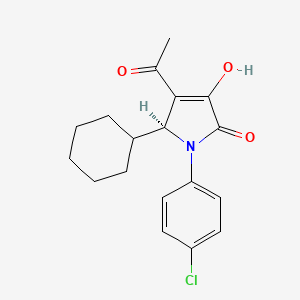
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
